![molecular formula C14H12F2N2O3 B2543058 Methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate CAS No. 477865-61-5](/img/structure/B2543058.png)
Methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate
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Description
Methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate is a useful research compound. Its molecular formula is C14H12F2N2O3 and its molecular weight is 294.258. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Triazafulvalene Systems : This compound is derived from the synthesis of 4-(2-hydroxy-1-methyl-5-oxo-1H-imidazol-4(5H)-ylidene)-5-oxo-1-aryl-4,5-dihydro-1H-pyrrole-3-carboxylates, representing a new triazafulvalene system. This synthesis involves cycloaddition and subsequent substitution reactions (Uršič, Svete, & Stanovnik, 2010).
Functionalised Pyrrole Derivatives : The compound is part of a process to produce highly functionalised 5-oxo-4,5-dihydro-1H-pyrroles and 5-oxo-2,5-dihydro-1H-pyrroles derivatives (Souldozi, Dadrass, & Ranjdost, 2010).
Structural and Molecular Studies
Supramolecular Structures : Studies have shown that methyl 3-acyl-4-cyano-5-(dicyanomethylene)-2-hydroxy-2,5-dihydro-1H-pyrrole-2-carboxylates can form supramolecular structures with one-dimensional channels, which may allow inclusion of large organic and bioorganic molecules (Sheverdov et al., 2017).
Isoxazole Strategy for α-Aminopyrrole Derivatives : A synthesis method has been developed for α-aminopyrrole derivatives from this compound, which involves various chemical transformations including Mo(CO)6-mediated reductive isoxazole ring-opening (Galenko et al., 2019).
Applications in Heterocyclic Chemistry
Synthesis of Pyrrolopyridine Derivatives : The compound is used in the synthesis of pyrrolopyridine analogs, which are important in medicinal chemistry for their potential antibacterial properties (Toja et al., 1986).
Thermolysis in Pyrazolooxazines Synthesis : Thermolysis of related compounds leads to the generation of pyrazolooxazines, demonstrating its utility in synthesizing complex heterocyclic structures (Zhulanov, Dmitriev, & Maslivets, 2017).
properties
IUPAC Name |
methyl 4-[(2,4-difluorophenyl)iminomethyl]-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O3/c1-7-12(14(20)21-2)9(13(19)18-7)6-17-11-4-3-8(15)5-10(11)16/h3-6,18-19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZSXEXPACWPEOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N1)O)C=NC2=C(C=C(C=C2)F)F)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-((2,4-difluoroanilino)methylene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate |
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